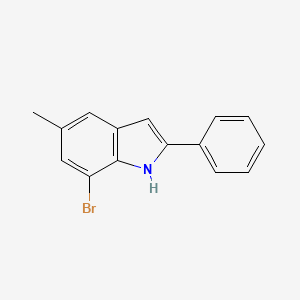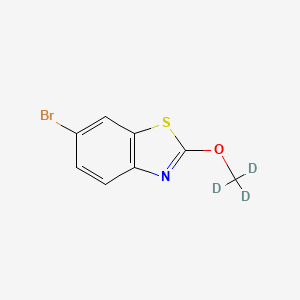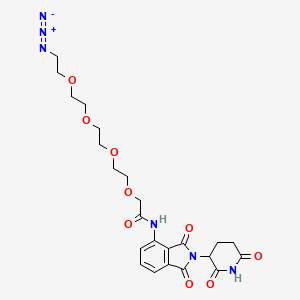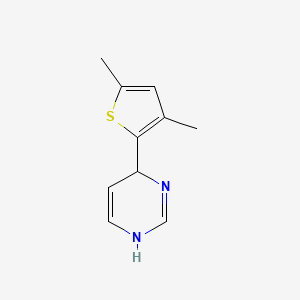
6-(3,5-Dimethylthiophen-2-yl)-1,6-dihydropyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(3,5-Dimethylthiophen-2-yl)-1,6-dihydropyrimidine is a heterocyclic compound that features a thiophene ring fused to a dihydropyrimidine ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the thiophene ring imparts unique electronic properties, making it a valuable scaffold for the development of new materials and drugs.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3,5-Dimethylthiophen-2-yl)-1,6-dihydropyrimidine typically involves the condensation of a thiophene derivative with a suitable pyrimidine precursor. One common method is the Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions. The reaction can be carried out in the presence of a catalyst such as hydrochloric acid or acetic acid, and the reaction temperature is usually maintained between 80-100°C.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of high-throughput screening and automated synthesis platforms can also enhance the efficiency of the production process. Additionally, the purification of the final product can be achieved through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
6-(3,5-Dimethylthiophen-2-yl)-1,6-dihydropyrimidine can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The dihydropyrimidine ring can be reduced to form tetrahydropyrimidine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Electrophilic substitution reactions can be facilitated by using reagents such as bromine (Br2) or sulfuric acid (H2SO4).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Tetrahydropyrimidine derivatives.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
6-(3,5-Dimethylthiophen-2-yl)-1,6-dihydropyrimidine has several scientific research applications, including:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs with potential therapeutic properties, such as anti-inflammatory, antimicrobial, and anticancer activities.
Materials Science: The compound’s unique electronic properties make it suitable for use in organic electronics, such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).
Biological Research: It can be used as a probe to study various biological processes and molecular interactions.
Mechanism of Action
The mechanism of action of 6-(3,5-Dimethylthiophen-2-yl)-1,6-dihydropyrimidine depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its therapeutic effects. The presence of the thiophene ring can enhance the compound’s ability to interact with biological membranes and proteins, leading to improved bioavailability and efficacy.
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds such as 2,5-dimethylthiophene and 3,4-dimethylthiophene share structural similarities with 6-(3,5-Dimethylthiophen-2-yl)-1,6-dihydropyrimidine.
Dihydropyrimidine Derivatives: Compounds such as 1,6-dihydropyrimidine and 2,4-dihydropyrimidine are structurally related.
Uniqueness
This compound is unique due to the combination of the thiophene and dihydropyrimidine rings, which imparts distinct electronic and chemical properties. This combination allows for a wide range of applications in various fields, making it a versatile and valuable compound for scientific research and industrial applications.
Properties
Molecular Formula |
C10H12N2S |
|---|---|
Molecular Weight |
192.28 g/mol |
IUPAC Name |
4-(3,5-dimethylthiophen-2-yl)-1,4-dihydropyrimidine |
InChI |
InChI=1S/C10H12N2S/c1-7-5-8(2)13-10(7)9-3-4-11-6-12-9/h3-6,9H,1-2H3,(H,11,12) |
InChI Key |
VAOBHJVMFCNUTF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(S1)C2C=CNC=N2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Nitro-6,7-dihydropyrazolo[1,5-A]pyrazin-4(5H)-one](/img/structure/B14032579.png)
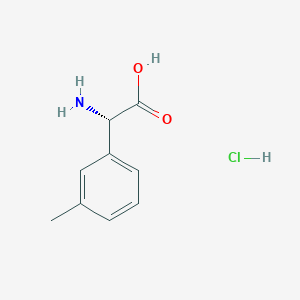

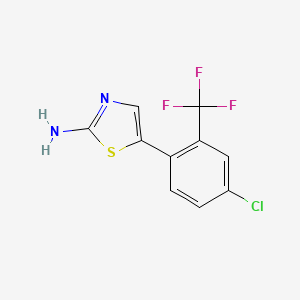
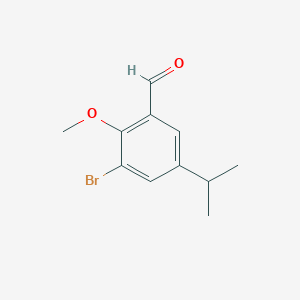
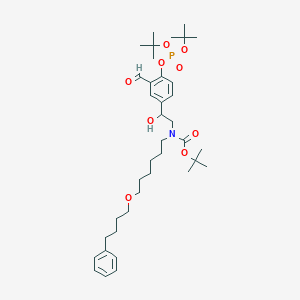
![3a,4,5,6,7,7a-Hexahydro-isoxazolo[4,5-c]pyridine-3-carboxylic acid ethyl ester](/img/structure/B14032614.png)
![Methyl 6-[methoxy(methyl)carbamoyl]spiro[3.3]heptane-2-carboxylate](/img/structure/B14032618.png)

